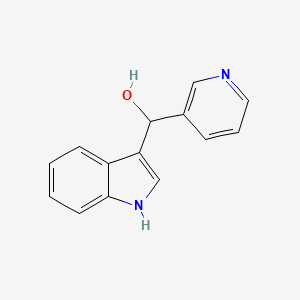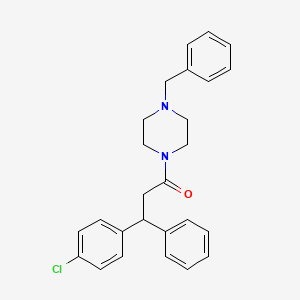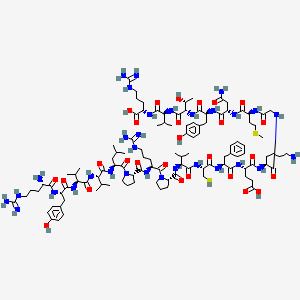
L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and cancer.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, the arginine residues may enhance nitric oxide production, leading to vasodilation and improved blood flow.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A precursor to nitric oxide with vasodilatory effects.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Glutamine: An amino acid important for immune function and protein synthesis.
Uniqueness
L-Arginine,l-arginyl-L-tyrosyl-L-valyl-L-valyl-L-Leucyl-L-prolyl-L-arginyl-L-prolyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-a-glutamyl-L-Lysylglycyl-L-methionyl-L-asparaginyl-L-tyrosyl-l-threonyl-l-valyl is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C110H175N31O27S2 |
|---|---|
Molecular Weight |
2427.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
InChI Key |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
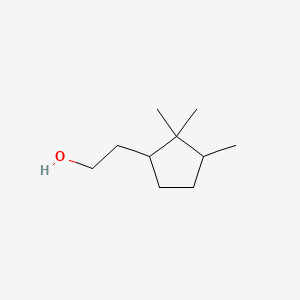
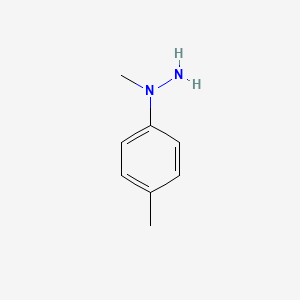
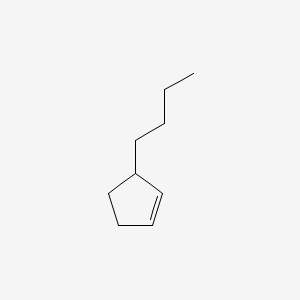
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)


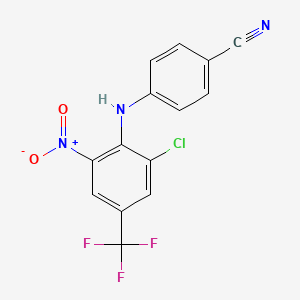
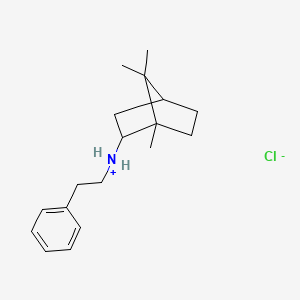
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)

